molecular formula C20H24N6O3 B6436854 3-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2549025-33-2

3-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6436854
CAS No.: 2549025-33-2
M. Wt: 396.4 g/mol
InChI Key: NTRKBSAXENKGHI-UHFFFAOYSA-N
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Description

3-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.19098865 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-13-21-16-7-5-4-6-15(16)17(27)26(13)12-14-8-10-25(11-9-14)18-22-19(28-2)24-20(23-18)29-3/h4-7,14H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRKBSAXENKGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC(=NC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound operates through a typical mechanism to form carboxylic acid derivatives. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N -methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile.

Pharmacokinetics

It’s known that the reactions proceed under atmospheric conditions without drying of the solvent. This suggests that the compound may have good solubility and could potentially be absorbed and distributed in the body effectively.

Result of Action

The compound mediates the formation of amides and esters from carboxylic acids. These reactions are fundamental in organic chemistry and biochemistry, playing a crucial role in the synthesis of proteins and other biological molecules.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other substances. For instance, the compound is known to operate under atmospheric conditions. Furthermore, the compound is stable and should be stored in a dry place, protected from light, at temperatures less than or equal to -20°C.

Biological Activity

The compound 3-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C_{18}H_{24}N_{4}O_{2}
  • Molecular Weight : 320.41 g/mol
  • CAS Number : Not available in the current literature

Structural Features

The compound features a quinazolinone core fused with a piperidine ring and a triazine moiety. The presence of methoxy groups on the triazine ring is notable for its potential influence on biological activity through modulation of electronic properties and steric effects.

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antimicrobial Properties : The compound may possess antimicrobial activity against a range of bacteria and fungi due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Anti-inflammatory Effects : Similar compounds have shown potential as COX-II inhibitors, which are crucial in managing inflammation and pain. The inhibition of cyclooxygenase enzymes can reduce the production of pro-inflammatory mediators.

In Vitro Studies

Several studies have evaluated the efficacy of related compounds in vitro:

CompoundTargetIC50 (μM)Reference
PYZ1COX-II0.011
PYZ16COX-II0.52
PYZ37COX-II0.20

These studies demonstrate that modifications to the molecular structure can significantly enhance potency against specific biological targets.

In Vivo Studies

In vivo assessments have revealed promising results regarding anti-inflammatory activities:

  • A study reported that a structurally similar compound exhibited a 64.28% inhibition rate in a murine model compared to 57.14% for Celecoxib, indicating significant anti-inflammatory potential .

Case Study 1: Anti-inflammatory Activity

A specific investigation into the anti-inflammatory properties of derivatives related to our compound showed promising results in animal models. The study indicated that these compounds could serve as effective alternatives to traditional NSAIDs with fewer side effects.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of related compounds against clinical isolates of bacteria. Results indicated that certain derivatives exhibited significant bactericidal activity, suggesting potential applications in treating infections resistant to conventional antibiotics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.